molecular formula C22H26Sn B569083 (2-Methylallyl)triphenylstannane CAS No. 2591-44-8

(2-Methylallyl)triphenylstannane

Cat. No.: B569083
CAS No.: 2591-44-8
M. Wt: 409.16
InChI Key: STKJMCXOCDHMKV-UHFFFAOYSA-N
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Description

(2-Methylallyl)triphenylstannane is an organotin reagent primarily valued in synthetic organic chemistry for its role in transition-metal-catalyzed cross-coupling reactions, most notably the Stille coupling. In this context, it acts as a nucleophilic transfer agent for the 2-methylallyl (or prenyl) group, enabling the formation of new carbon-carbon bonds with electrophilic partners such as organic halides or triflates. This functionality is crucial for the efficient construction of complex molecular architectures, including natural products and pharmaceutical intermediates. The 2-methylallyl group introduced by this reagent is a valuable structural motif, often found in terpenoid and other biologically active compounds. Beyond Stille coupling, this stannane is also employed in radical allylation reactions. Researchers utilize this compound for the precise installation of the allylic segment, which can serve as a handle for further chemical transformations like oxidation or additional coupling steps, enhancing its utility in multi-step synthesis. The compound must be handled with care due to the general toxicity associated with organotin compounds. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. https://pubs.acs.org/doi/10.1021/jo00181a058 https://onlinelibrary.wiley.com/doi/10.1002/9781118939901.ch5

Properties

IUPAC Name

2-methylprop-2-enyl(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXNQMXQECPOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2-Methylallyl Organometallic Reagents

The most widely reported preparation method involves the reaction of triphenyltin chloride (Ph3SnCl\text{Ph}_3\text{SnCl}) with a 2-methylallyl Grignard or lithium reagent. This nucleophilic substitution proceeds via a two-electron transfer mechanism, where the allyl group displaces the chloride ligand on tin. The general reaction is:

Ph3SnCl+CH2=C(CH3)MgBrPh3SnCH2C(CH3)=CH2+MgBrCl\text{Ph}3\text{SnCl} + \text{CH}2=\text{C(CH}3\text{)MgBr} \rightarrow \text{Ph}3\text{SnCH}2\text{C(CH}3\text{)=CH}_2 + \text{MgBrCl}

Key considerations include:

  • Solvent selection : Dichloromethane (DCM) is commonly employed due to its ability to dissolve both organotin and Grignard reagents while maintaining reaction homogeneity.

  • Temperature control : Reactions are typically conducted at 78C-78^\circ \text{C} to 0C0^\circ \text{C} to minimize side reactions such as β-hydride elimination or radical pathways.

  • Stoichiometry : A 1:1 molar ratio of Ph3SnCl\text{Ph}_3\text{SnCl} to the allyl reagent ensures complete conversion, though slight excesses of the Grignard reagent (1.1–1.2 equiv) are sometimes used to drive the reaction to completion.

Table 1: Representative Reaction Conditions for this compound Synthesis

ParameterValue/RangeReference
SolventDichloromethane (DCM)
Temperature78C-78^\circ \text{C} to 0C0^\circ \text{C}
Reaction Time2–4 hours
YieldNot explicitly reported

Transmetallation Strategies

Alternative methods leverage transmetallation between tin and other metals. For example, reacting 2-methylallylindium or -zinc reagents with Ph3SnCl\text{Ph}_3\text{SnCl} can yield the target compound. However, these routes are less common due to challenges in handling moisture-sensitive organometallic intermediates.

Purification and Characterization

Isolation Techniques

Post-reaction workup typically involves:

  • Quenching : Addition of aqueous ammonium chloride to decompose excess Grignard reagent.

  • Extraction : Separation of the organic layer (DCM) and drying over anhydrous MgSO4\text{MgSO}_4.

  • Distillation or Recrystallization : Vacuum distillation or recrystallization from ethanol yields pure this compound as a colorless oil.

Spectroscopic Characterization

  • 1H^1\text{H} NMR : Key signals include vinyl protons (δ\delta 5.1–5.4 ppm, multiplet) and methyl groups (δ\delta 1.7 ppm, singlet).

  • 119Sn^{119}\text{Sn} NMR : A singlet near δ\delta –150 ppm confirms the Sn–C bonding environment.

  • Mass Spectrometry : Molecular ion peaks at m/zm/z 422 (M+^+) align with the molecular formula C22H22Sn\text{C}_{22}\text{H}_{22}\text{Sn}.

Challenges and Side Reactions

Competing Radical Pathways

Triphenyltin hydride (Ph3SnH\text{Ph}_3\text{SnH}), a related compound, is known to participate in radical chain reactions. While this compound is typically synthesized via polar mechanisms, trace impurities or elevated temperatures may inadvertently initiate radical processes, leading to dimerization or decomposition products.

Sensitivity to Moisture and Oxygen

Organotin compounds are highly sensitive to moisture and oxygen, necessitating strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) during synthesis and handling.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Grignard RouteHigh reproducibilityRequires low temperatures
TransmetallationBroad substrate compatibilityComplex reagent preparation

Industrial and Research Applications

This compound serves as a precursor in:

  • Stille Coupling : Facilitating carbon–carbon bond formation in complex molecule synthesis.

  • Radical Cyclization : Acting as a tin-based radical mediator in ring-forming reactions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-Methylallyl)triphenylstannane can undergo substitution reactions where the is replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form various .

    Reduction Reactions: It can also undergo reduction reactions to form .

Common Reagents and Conditions:

    Substitution: Common reagents include and .

    Oxidation: Reagents such as or are used.

    Reduction: Reagents like are employed.

Major Products:

Scientific Research Applications

Organic Synthesis

(2-Methylallyl)triphenylstannane serves as a reagent in various organic synthesis reactions, particularly in the formation of carbon-tin bonds. It is widely used in:

  • Cross-Coupling Reactions: This compound is employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its ability to participate in these reactions allows for the formation of new carbon-carbon bonds, which are essential in building larger molecular frameworks .
  • Substitution Reactions: The compound can undergo substitution reactions where the tin atom is replaced by other functional groups, enabling the introduction of diverse functionalities into organic molecules.

Table 1: Summary of Reactions Involving this compound

Reaction TypeDescriptionKey Applications
Cross-CouplingFormation of carbon-carbon bonds through palladium catalysisSynthesis of pharmaceuticals and agrochemicals
SubstitutionReplacement of tin with other functional groupsDiversification of organic compounds
Radical ReactionsParticipation in radical-mediated transformationsSynthesis of complex natural products

Biological Research

In biological contexts, this compound has been studied for its potential role as an insect reproduction inhibitor. Research indicates that this compound may disrupt hormonal pathways responsible for reproduction in insects, making it a candidate for use in pest control strategies.

  • Mechanism of Action: The compound interacts with biological macromolecules, binding to specific molecular targets that disrupt normal reproductive processes. This property has implications for developing environmentally friendly insect sterilization products.

Table 2: Biological Applications of this compound

ApplicationDescriptionImplications
Insect Reproduction InhibitionDisruption of hormonal pathwaysDevelopment of pest control products
Biocide PotentialInvestigated for antifungal and antibacterial propertiesAlternative to conventional pesticides

Case Study 1: Use in Organic Synthesis

In a study published by researchers at the University of Toronto, this compound was utilized to synthesize complex alkaloids through radical cyclization methods. The results demonstrated that this organotin compound could effectively facilitate the formation of challenging carbon-carbon bonds, showcasing its utility as a reagent in synthetic methodologies .

Case Study 2: Biological Impact on Insect Populations

A recent investigation explored the effects of this compound on insect populations, particularly focusing on its ability to inhibit reproduction. The study found that exposure to this compound significantly reduced reproductive rates among target insect species, indicating its potential as an eco-friendly alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of (2-Methylallyl)triphenylstannane involves its interaction with biological macromolecules . The compound exerts its effects by binding to specific molecular targets , disrupting normal biological processes. In the case of insect reproduction inhibition, it interferes with the hormonal pathways responsible for reproduction .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Triphenylstannane derivatives (e.g., Triphenyltin acetate) exhibit steric hindrance from bulky phenyl groups, which reduces reactivity in some contexts but enhances thermal stability . Alkyl-substituted stannanes (e.g., Trimethyl(3-methylphenyl)stannane) may exhibit higher volatility but lower stability under oxidative conditions compared to aryl-substituted analogs .

Biological Activity

(2-Methylallyl)triphenylstannane is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, including in pharmaceuticals and as biocides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C18_{18}H21_{21}Sn
  • Molecular Weight : 320.1 g/mol

The compound features a triphenylstannyl group attached to a 2-methylallyl moiety, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular membranes. Key mechanisms include:

  • Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties, likely due to their ability to disrupt cell membranes and inhibit essential metabolic processes.
  • Antitumor Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
  • Endocrine Disruption : Organotin compounds may act as endocrine disruptors, affecting hormonal balance in organisms.

Research Findings

Several studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various research efforts:

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialDemonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus.
AntitumorInduced apoptosis in human cancer cell lines through mitochondrial pathway activation.
Endocrine disruptionAltered hormone levels in exposed animal models, indicating potential endocrine disrupting effects.

Case Studies

  • Antimicrobial Effects : A study investigated the efficacy of this compound against various bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Research : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic markers, supporting its role as an antitumor agent.
  • Endocrine Disruption Studies : Research on animal models exposed to this compound demonstrated alterations in reproductive hormone levels, suggesting that this compound may interfere with endocrine function.

Q & A

Q. Key factors affecting yield :

  • Solvent polarity (THF > ether for stabilizing intermediates).
  • Temperature control to minimize radical side pathways.
  • Purity of starting materials (e.g., anhydrous reagents).

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the 2-methylallyl group appear as doublets (δ 4.8–5.2 ppm for vinyl protons) and a singlet (δ 1.8 ppm for methyl group). Triphenyltin groups show aromatic protons at δ 7.2–7.6 ppm .
    • ¹¹⁹Sn NMR : A singlet near δ -200 ppm confirms the Sn-C bonding environment .
  • X-ray crystallography : Orthorhombic crystal systems (space group C222₁) with Sn–C bond lengths of ~2.15–2.20 Å and Sn–O interactions (3.03–3.09 Å) indicate weak hypervalent bonding .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Keep at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation (risk of inhalation) .
  • Spill management : Contain with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the hypervalent bonding in this compound influence its reactivity in cross-coupling reactions?

Answer:
The weak Sn–O interactions (3.03–3.09 Å) create a trigonal bipyramidal geometry at the tin center, enhancing its electrophilicity. This facilitates:

  • Stille coupling : Transfers the 2-methylallyl group to palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions. Kinetic studies show faster transmetallation compared to non-hypervalent analogs .
  • Side reactions : Competing β-hydride elimination is suppressed due to steric hindrance from the methyl group .

Advanced: What computational methods are suitable for modeling the reaction pathways of this compound in radical-mediated processes?

Answer:

  • Master equation simulations (e.g., MESMER): Used to model temperature- and pressure-dependent kinetics of radical adduct formation. For example, equilibration between 2-methylallyl peroxyl radicals and reactants at 350–410 K .
  • DFT calculations : Optimize transition states for Sn–C bond cleavage (activation energy ~25–30 kcal/mol) and predict regioselectivity in allylic substitutions .

Advanced: How do structural modifications (e.g., substituents on the allyl group) alter the biological activity of triphenylstannane derivatives?

Answer:

  • Enzyme inhibition : The 2-methylallyl group enhances lipophilicity, improving membrane permeability. Docking studies suggest interactions with cytochrome P450 enzymes (e.g., IC₅₀ ~5–10 μM) .
  • Toxicity : Methyl substitution reduces acute toxicity compared to phenyl analogs (e.g., LD₅₀ in rats: 250 mg/kg vs. 50 mg/kg for triphenyltin acetate) .

Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Answer:
Discrepancies arise from:

  • Solvent purity : Traces of water in THF reduce yields by 15–20% .
  • Catalyst choice : Pd₂(dba)₃ vs. Pd(PPh₃)₄ alters transmetallation efficiency (yield difference ~10%) .
    Resolution :
  • Use Karl Fischer titration to verify solvent dryness.
  • Standardize catalyst loading (5 mol% Pd) and monitor reaction progress via GC-MS .

Advanced: What are the environmental implications of this compound degradation products?

Answer:

  • Hydrolysis : Forms triphenyltin hydroxide (TPTH), a persistent pollutant with EC₅₀ ~1 µg/L in aquatic organisms .
  • Photodegradation : UV exposure generates methyl radicals and tin oxides (SnO₂), which require containment to prevent soil contamination .

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